

Comparative transcriptomics of cells treated with Alstolenine versus a control compound

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Comparative Transcriptomic Analysis of Alstolenine Treatment

This guide provides a comparative transcriptomic analysis of cells treated with the experimental compound **Alstolenine** versus a standard control compound, Dimethyl Sulfoxide (DMSO). The data presented herein is intended to offer researchers, scientists, and drug development professionals a comprehensive overview of the molecular and cellular effects of **Alstolenine**.

Experimental Protocols

A detailed methodology was followed for the comparative transcriptomic analysis to ensure reproducibility and accuracy of the findings.

- 1. Cell Culture and Treatment: Human hepatocellular carcinoma (HepG2) cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. Cells were seeded at a density of 1 x 10^6 cells per well in 6-well plates. After 24 hours, the cells were treated with either 10 μ M **Alstolenine** or 0.1% DMSO (as a vehicle control) for 24 hours. Each treatment condition was performed in triplicate.
- 2. RNA Extraction and Quality Control: Total RNA was extracted from the treated cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions. The quantity and quality of the extracted RNA were assessed using a NanoDrop spectrophotometer and an Agilent



Bioanalyzer. Samples with an RNA Integrity Number (RIN) greater than 8.0 were used for subsequent library preparation.

- 3. Library Preparation and Sequencing: RNA sequencing libraries were prepared from 1 μ g of total RNA using the TruSeq Stranded mRNA Library Prep Kit (Illumina). The prepared libraries were then sequenced on an Illumina NovaSeq 6000 platform, generating 150 bp paired-end reads.
- 4. Data Analysis: The raw sequencing reads were subjected to quality control using FastQC. Adapters and low-quality reads were trimmed using Trimmomatic. The cleaned reads were then aligned to the human reference genome (GRCh38) using STAR aligner. Gene expression levels were quantified using RSEM. Differential gene expression analysis between the **Alstolenine**-treated and DMSO control groups was performed using DESeq2 in R. Genes with a |log2(Fold Change)| > 1 and a p-adjusted value < 0.05 were considered differentially expressed.

Data Presentation

The following tables summarize the quantitative data from the transcriptomic analysis.

Table 1: Top 10 Differentially Expressed Genes in Alstolenine-Treated Cells



Gene Symbol	Gene Name	log2(Fold Change)	p-adjusted
CYP1A1	Cytochrome P450 Family 1 Subfamily A Member 1	4.25	1.32E-15
NQO1	NAD(P)H Quinone Dehydrogenase 1	3.78	5.46E-12
GCLC	Glutamate-Cysteine Ligase Catalytic Subunit	3.15	8.91E-10
HMOX1	Heme Oxygenase 1	2.98	2.14E-08
ABCB1	ATP Binding Cassette Subfamily B Member 1	2.55	6.73E-07
JUN	Jun Proto-Oncogene, AP-1 Transcription Factor Subunit	-2.11	3.45E-06
FOS	Fos Proto-Oncogene, AP-1 Transcription Factor Subunit	-2.34	1.89E-06
CCND1	Cyclin D1	-2.89	7.21E-08
MYC	MYC Proto- Oncogene, bHLH Transcription Factor	-3.05	4.56E-09
BCL2	BCL2 Apoptosis Regulator	-3.52	9.87E-11

Table 2: Enriched Signaling Pathways in Alstolenine-Treated Cells (KEGG Pathway Analysis)

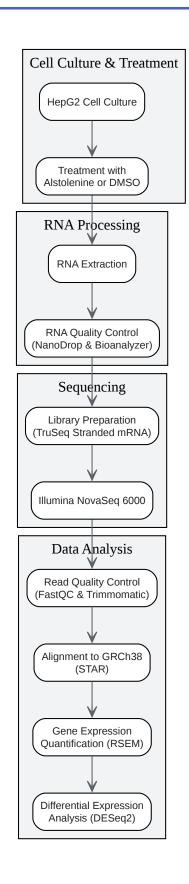


Pathway Name	Number of Differentially Expressed Genes	p-adjusted
NRF2 Signaling Pathway	25	1.25E-10
Apoptosis	18	3.42E-08
Cell Cycle	15	5.16E-06
Drug Metabolism - Cytochrome P450	12	8.99E-05
PI3K-Akt Signaling Pathway	10	2.31E-04

Visualizations

The following diagrams illustrate the experimental workflow and a key signaling pathway modulated by **Alstolenine**.

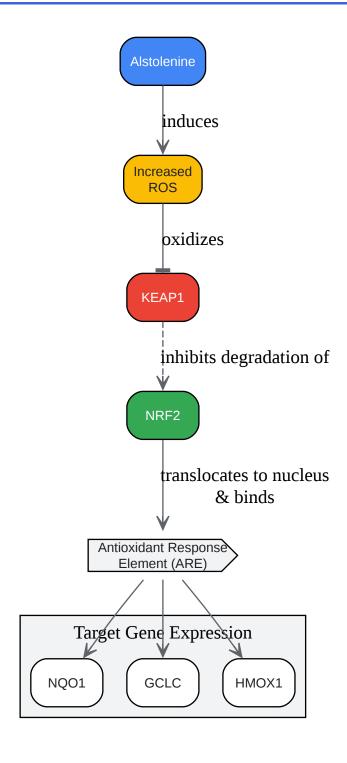




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Caption: Experimental workflow for comparative transcriptomics.





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Caption: Proposed NRF2 signaling pathway activation by **Alstolenine**.

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